molecular formula C17H22N2O5S B6005052 Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate

Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate

Cat. No.: B6005052
M. Wt: 366.4 g/mol
InChI Key: YUCFAFJNERWHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate is a complex organic compound with a unique structure that combines a benzoxazole ring with a methoxyethyl group and a methylsulfanylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate typically involves multiple steps. One common approach is the condensation reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide . This reaction forms the benzoxazole ring, which is then further functionalized with the methoxyethyl and methylsulfanylbutanoate groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be employed in the study of biological processes and interactions, particularly those involving benzoxazole derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate involves its interaction with molecular targets and pathways within biological systems. The benzoxazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyethyl and methylsulfanylbutanoate groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 2-[(2-methoxyethyl)(methyl)amino]ethanol
  • 2-methoxyethyl acetate
  • 2-(2-methoxyethyl)-1-nitrobenzene

Uniqueness

Methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]amino]-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c1-22-8-6-15-18-12-5-4-11(10-14(12)24-15)16(20)19-13(7-9-25-3)17(21)23-2/h4-5,10,13H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCFAFJNERWHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)NC(CCSC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.